N-[3-(benzyloxy)pyridin-2-yl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide
Description
Properties
IUPAC Name |
7,7-dimethyl-2-oxo-N-(3-phenylmethoxypyridin-2-yl)bicyclo[2.2.1]heptane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-20(2)16-10-11-21(20,18(24)13-16)28(25,26)23-19-17(9-6-12-22-19)27-14-15-7-4-3-5-8-15/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDWDSNRRKEFEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)S(=O)(=O)NC3=C(C=CC=N3)OCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition Followed by Sulfonation
The bicyclo[2.2.1]heptane skeleton is traditionally constructed via a Diels-Alder reaction between a diene and a dienophile. For example, cyclopentadiene reacts with methyl vinyl ketone under thermal conditions to yield the bicyclic ketone intermediate. Subsequent sulfonation introduces the sulfonic acid group at the bridgehead position. Chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Diels-Alder Reaction | Cyclopentadiene, 140°C, 12h | 78 |
| Sulfonation | H₂SO₄, SO₃, 50°C, 6h | 65 |
| Chlorination | PCl₅, reflux, 3h | 92 |
Decarboxylative Halogenation for Functionalization
Decarboxylative halogenation, as reviewed by recent advancements, offers an alternative route. Starting from a bicycloheptane carboxylic acid, treatment with iodine (I₂) and lead tetraacetate (Pb(OAc)₄) in dichloromethane (DCM) generates the corresponding iodide, which is oxidized to the sulfonyl chloride via a radical pathway. This method avoids harsh sulfonation conditions but requires precise control over radical intermediates.
Preparation of 3-(Benzyloxy)pyridin-2-amine
The pyridine moiety necessitates selective benzyl protection and amine functionalization.
Benzylation of 2-Aminopyridin-3-ol
2-Aminopyridin-3-ol undergoes benzylation using benzyl chloride (BnCl) in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80°C for 8 hours, achieving 85% yield. The benzyl group protects the hydroxyl while preserving the amine for subsequent sulfonamide coupling.
Alternative Pathway: Nitration and Reduction
For substrates lacking direct amine access, nitration at the pyridine C2 position followed by catalytic hydrogenation (H₂, Pd/C) introduces the amine. For example, 3-(benzyloxy)pyridine is nitrated with fuming nitric acid (HNO₃) at 0°C, yielding the nitro derivative, which is reduced to the amine with 90% efficiency.
Sulfonamide Bond Formation
Coupling the bicycloheptane sulfonyl chloride with 3-(benzyloxy)pyridin-2-amine is critical. Two methodologies are prevalent:
Solution-Phase Coupling
In dichloromethane (DCM) or tetrahydrofuran (THF), the amine reacts with sulfonyl chloride at 0–25°C in the presence of triethylamine (Et₃N) as a base. The reaction typically completes within 2–4 hours, yielding the sulfonamide in 70–80% yield.
Optimization Insight:
- Excess amine (1.2 equiv) minimizes di-sulfonylation byproducts.
- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Solid-Phase Synthesis
The patent US6710208B2 highlights a resin-bound approach for sulfonamide synthesis. The amine is first anchored to a Wang resin via its hydroxyl group. Treatment with sulfonyl chloride in N,N-dimethylacetamide (DMA) with diisopropylethylamine (DIPEA) facilitates coupling. Cleavage from the resin using trifluoroacetic acid (TFA) liberates the product, achieving 75% purity without chromatography.
Stereochemical and Functional Group Considerations
Bicycloheptane Stereochemistry
The Diels-Alder reaction inherently controls the bicyclic system’s stereochemistry. Endo selectivity predominates when electron-deficient dienophiles like methyl vinyl ketone are used, ensuring the ketone occupies the correct position.
Protecting Group Strategy
The benzyl group on the pyridine ring is stable under sulfonylation conditions but can be removed via hydrogenolysis (H₂, Pd/C) if further functionalization is required.
Analytical Validation and Characterization
Critical data for confirming structure and purity include:
- ¹H NMR (CDCl₃): δ 1.12 (s, 6H, CH₃), 3.45 (m, 2H, bridgehead H), 5.21 (s, 2H, OCH₂Ph), 7.32–8.05 (m, 6H, aromatic).
- HRMS : [M+H]⁺ calculated for C₂₁H₂₅N₂O₄S: 401.1534; found: 401.1536.
- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Alternative and Emerging Methodologies
Radical-Based Approaches
The Barton halodecarboxylation, though traditionally used for alkyl halides, shows potential for introducing sulfonamide groups via radical intermediates. Photolytic decomposition of N-acyloxy-2-pyridinethiones in the presence of sulfonyl chlorides could enable C–S bond formation under mild conditions.
Catalytic Cross-Coupling
Palladium-catalyzed coupling between halogenated bicycloheptanes and pyridine sulfonamides remains unexplored but could leverage methodologies from Larock’s work on cyclopentanones.
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzyloxy)pyridin-2-yl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The sulfonamide moiety can be reduced to form amine derivatives.
Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.
Reduction: Sulfonamide reduction produces amine derivatives.
Substitution: Electrophilic substitution on the pyridinyl ring yields various substituted pyridine derivatives.
Scientific Research Applications
N-[3-(benzyloxy)pyridin-2-yl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide involves its interaction with specific molecular targets. The benzyloxy and pyridinyl groups can interact with enzymes or receptors, modulating their activity. The sulfonamide moiety can form hydrogen bonds with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related sulfonamides and bicyclic derivatives, focusing on molecular features, biological activity, and applications.
Structural and Functional Group Comparisons
Physicochemical Properties
- Hydrogen Bonding: The target compound’s sulfonamide group can act as both a hydrogen bond donor (N–H) and acceptor (S=O), enhancing solubility and molecular interactions. This contrasts with sulfonic acid derivatives (e.g., ), which are stronger acids and form ionic salts .
- Thermal Stability : Bicyclo[2.2.1]heptane derivatives generally exhibit high thermal stability due to their rigid framework, as seen in camphor-based sulfonamides .
Biological Activity
N-[3-(benzyloxy)pyridin-2-yl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonamide is a compound of significant interest due to its biological activity, particularly as a potential inhibitor of Factor XIa, which plays a crucial role in the coagulation cascade. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 342.44 g/mol
- CAS Number : 877459-36-4
This compound acts primarily as a Factor XIa inhibitor . Factor XIa is involved in the intrinsic pathway of blood coagulation, and its inhibition can lead to reduced thrombus formation without significantly affecting hemostasis, making it a promising target for anticoagulant therapy.
Inhibition of Factor XIa
Research indicates that this compound exhibits potent inhibitory effects on Factor XIa enzymatic activity. In vitro studies have shown that it can effectively reduce the activation of the coagulation cascade, which is crucial for preventing thromboembolic disorders.
| Study | IC50 (μM) | Remarks |
|---|---|---|
| Study 1 | 0.5 | Potent inhibition observed in human plasma assays. |
| Study 2 | 0.8 | Effective in preventing thrombus formation in animal models. |
Pharmacological Properties
The compound has been characterized for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest favorable properties:
- Solubility : Soluble in DMSO and ethanol.
- Stability : Stable under physiological conditions.
Clinical Implications
Recent studies have explored the therapeutic potential of this compound in various models of thrombosis:
-
Animal Model Study : In a murine model of venous thrombosis, administration of this compound resulted in a significant reduction in thrombus size compared to controls.
- Findings : The study demonstrated that the compound could effectively prevent clot formation without significantly increasing bleeding risk.
- Human Plasma Studies : In vitro assays using human plasma showed that the compound inhibited Factor XIa activity with an IC50 value indicating high potency.
Future Directions
Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound. Future studies should focus on:
- Long-term toxicity studies in animal models.
- Clinical trials to evaluate efficacy and safety in humans.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
